2-(2,4-Difluorophenyl)-4,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound exhibits significant biological activity and has garnered attention in pharmaceutical research, particularly for its potential antifungal properties.
The synthesis of 2-(2,4-difluorophenyl)-4,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of 2,4-difluoroaniline with suitable carbonyl compounds under acidic or basic conditions.
The molecular structure of 2-(2,4-difluorophenyl)-4,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one features a triazole ring fused with a difluorophenyl group:
Property | Value |
---|---|
Molecular Formula | C10H9F2N3O |
Molecular Weight | 225.19 g/mol |
InChI Key | VCTFXWKMGKXBML-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C(=O)N1C)C2=C(C=C(C=C2)F)F |
The compound can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions such as temperature and solvent choice are critical for achieving desired outcomes .
The mechanism of action of 2-(2,4-difluorophenyl)-4,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one primarily involves its interaction with specific biological targets:
The exact pathways may vary based on the specific application and target organism .
Key chemical properties include stability under standard laboratory conditions and reactivity towards nucleophiles due to the presence of the triazole ring.
The primary scientific uses of 2-(2,4-difluorophenyl)-4,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one revolve around:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3